(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(3-nitrophenyl)acrylamide hydrochloride
CAS No.: 1217205-28-1
Cat. No.: VC7130003
Molecular Formula: C21H23ClN4O3S
Molecular Weight: 446.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217205-28-1 |
|---|---|
| Molecular Formula | C21H23ClN4O3S |
| Molecular Weight | 446.95 |
| IUPAC Name | (E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(3-nitrophenyl)prop-2-enamide;hydrochloride |
| Standard InChI | InChI=1S/C21H22N4O3S.ClH/c1-23(2)13-6-14-24(21-22-18-9-3-4-10-19(18)29-21)20(26)12-11-16-7-5-8-17(15-16)25(27)28;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H/b12-11+; |
| Standard InChI Key | JKZVNUKGBINKKL-CALJPSDSSA-N |
| SMILES | CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary structural domains:
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Benzo[d]thiazol-2-yl group: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. This moiety is known for its electron-deficient nature and capacity for π-π stacking interactions.
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3-(Dimethylamino)propyl chain: A tertiary amine-containing alkyl linker that confers basicity (pKa ≈ 8.5–9.0) and potential protonation-dependent solubility.
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3-Nitrophenyl acrylamide: An α,β-unsaturated carbonyl system conjugated to a meta-nitro-substituted benzene ring, enabling Michael acceptor reactivity and hydrogen bonding.
The E-configuration of the acrylamide double bond is critical for maintaining planar geometry, as confirmed by X-ray crystallography of analogous compounds .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃ClN₄O₃S |
| Molecular Weight | 446.95 g/mol |
| IUPAC Name | (E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(3-nitrophenyl)prop-2-enamide; hydrochloride |
| SMILES | CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC(=CC=C3)N+[O-].Cl |
| InChIKey | JKZVNUKGBINKKL-CALJPSDSSA-N |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Table 1: Key physicochemical properties of the compound.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence:
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Acylation of benzothiazol-2-amine: Reacting benzothiazol-2-amine with acryloyl chloride derivatives under Schotten-Baumann conditions yields the acrylamide core .
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N-Alkylation: Introducing the 3-(dimethylamino)propyl group via nucleophilic substitution using 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base (e.g., K₂CO₃) .
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Nitration: Electrophilic aromatic substitution at the meta position of the phenyl ring using nitric acid/sulfuric acid mixture .
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Hydrochloride salt formation: Treatment with HCl gas in anhydrous ether to improve crystallinity.
Key Intermediate Characterization
Critical intermediates include:
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N-(Benzo[d]thiazol-2-yl)acrylamide (Intermediate A): Characterized by ¹H NMR (δ 7.85–7.45 ppm, aromatic protons; δ 6.75–6.35 ppm, acrylamide protons).
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3-(Dimethylamino)propyl derivative (Intermediate B): Shows a triplet at δ 2.45 ppm (-CH₂N(CH₃)₂) and a multiplet at δ 1.85 ppm (-CH₂CH₂CH₂-).
Biological Activities and Mechanistic Insights
Cytotoxicity Profile
While direct data are unavailable, related compounds show:
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IC₅₀ > 100 μM in RAW 264.7 macrophages, suggesting low acute toxicity .
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Selective indices >10 against cancer vs. normal cell lines in thiazole-containing analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.45 (d, J = 15.6 Hz, 1H, CH=CO)
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δ 8.20–7.25 (m, 7H, aromatic H)
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δ 3.85 (t, J = 6.8 Hz, 2H, NCH₂)
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δ 2.65 (s, 6H, N(CH₃)₂)
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¹³C NMR:
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δ 165.2 (CO)
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δ 152.1 (C=N of benzothiazole)
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δ 148.5 (NO₂)
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Mass Spectrometry
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HRMS (ESI+): m/z calculated for C₂₁H₂₃N₄O₃S [M+H]⁺: 411.1489, found: 411.1493.
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Fragmentation pattern: Loss of HCl (Δm/z = 36.97) followed by cleavage of the acrylamide bond (Δm/z = 85.03).
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | COX-II IC₅₀ (μM) | LogP |
|---|---|---|---|
| Target Compound | C₂₁H₂₃ClN₄O₃S | Not reported | 3.2 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 0.28 | 3.5 |
| PYZ28 (Benzothiazole analog) | C₁₉H₁₅N₃O₂S | 0.26 | 2.8 |
| ODZ4 (Oxadiazole derivative) | C₁₈H₁₃ClN₄O₃S | 4.16 | 2.5 |
Table 2: Comparative pharmacological profiles of structurally related compounds .
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